
1-(p-Nitrobenzoyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Nitrobenzoyl)aziridine is a nitrogen-containing heterocyclic compound that has drawn significant attention in the scientific community due to its unique chemical structure and potential applications. This compound is also known as NBD-aziridine and is widely used in organic synthesis, medicinal chemistry, and material science.
Mecanismo De Acción
The mechanism of action of 1-(p-Nitrobenzoyl)aziridine is complex and depends on the specific application. In organic synthesis, NBD-aziridine acts as a nucleophile and attacks electrophilic species such as carbonyl compounds. In fluorescent labeling, this compound reacts with amino or thiol groups of proteins or peptides, resulting in the formation of a fluorescent product. In drug development, 1-(p-Nitrobenzoyl)aziridine can act as a prodrug that releases the active compound upon enzymatic cleavage.
Efectos Bioquímicos Y Fisiológicos
1-(p-Nitrobenzoyl)aziridine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that NBD-aziridine can inhibit the activity of several enzymes, including proteases, kinases, and esterases. Moreover, this compound has been shown to have anticancer activity by inducing apoptosis in cancer cells. In terms of physiological effects, 1-(p-Nitrobenzoyl)aziridine has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(p-Nitrobenzoyl)aziridine in lab experiments are numerous. This compound is easy to synthesize, has high purity, and can be used for the synthesis of various compounds. Moreover, NBD-aziridine is a versatile reagent that can be used for fluorescent labeling, enzyme inhibition, and drug development. However, there are also limitations associated with the use of this compound. For example, NBD-aziridine is sensitive to moisture and should be stored in a dry environment. Moreover, this compound is relatively expensive, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of 1-(p-Nitrobenzoyl)aziridine in scientific research. One potential application is the development of new fluorescent probes for the detection of biomolecules. Another direction is the use of NBD-aziridine as a prodrug for the targeted delivery of drugs. Moreover, this compound can be used for the synthesis of new materials with unique properties. Finally, further studies are needed to explore the potential of 1-(p-Nitrobenzoyl)aziridine in the treatment of various diseases, including cancer and Alzheimer's disease.
Conclusion
In conclusion, 1-(p-Nitrobenzoyl)aziridine is a versatile compound that has numerous applications in scientific research. This compound can be easily synthesized and has high purity, making it an ideal reagent for various lab experiments. Moreover, 1-(p-Nitrobenzoyl)aziridine has shown promising results in the development of new drugs, materials, and fluorescent probes. Further studies are needed to explore the full potential of this compound in various applications.
Métodos De Síntesis
There are several methods for synthesizing 1-(p-Nitrobenzoyl)aziridine, but the most common one is the reaction between p-nitrobenzoyl chloride and aziridine. This reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield and purity. Other methods include the reaction between p-nitrobenzoyl isocyanate and aziridine or the reaction between p-nitrobenzyl bromide and aziridine.
Aplicaciones Científicas De Investigación
1-(p-Nitrobenzoyl)aziridine has been extensively used in scientific research due to its unique properties. It is a versatile reagent that can be used for the synthesis of various compounds, including peptides, amino acids, and heterocycles. NBD-aziridine is also used as a fluorescent probe for the detection of enzymes, nucleic acids, and proteins. Moreover, this compound has shown promising results in the development of new drugs and materials.
Propiedades
Número CAS |
19614-29-0 |
|---|---|
Nombre del producto |
1-(p-Nitrobenzoyl)aziridine |
Fórmula molecular |
C9H8N2O3 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
aziridin-1-yl-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C9H8N2O3/c12-9(10-5-6-10)7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 |
Clave InChI |
WUTHXPCLBWBKMP-UHFFFAOYSA-N |
SMILES |
C1CN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1CN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Otros números CAS |
19614-29-0 |
Sinónimos |
1-(p-Nitrobenzoyl)aziridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



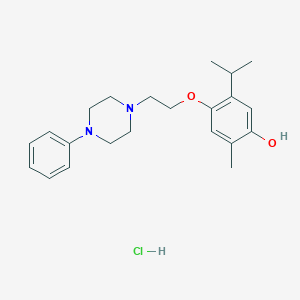
![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)
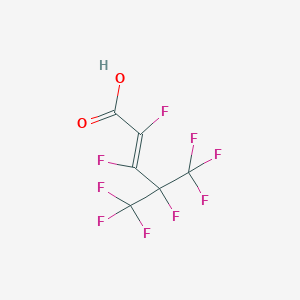
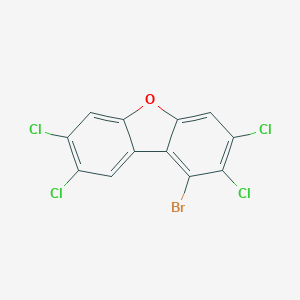
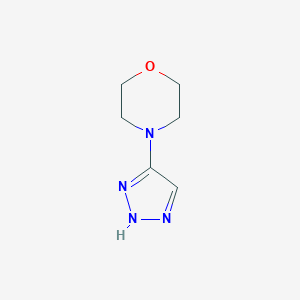
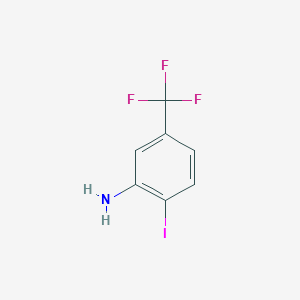
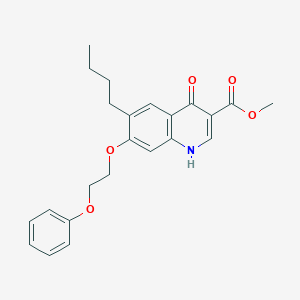
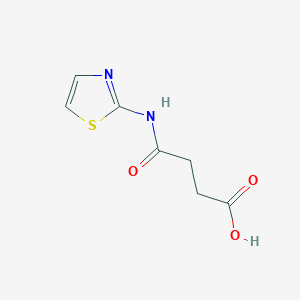


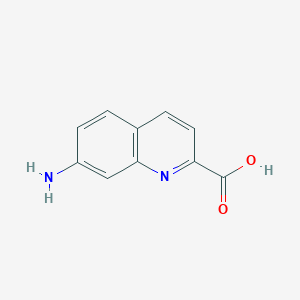
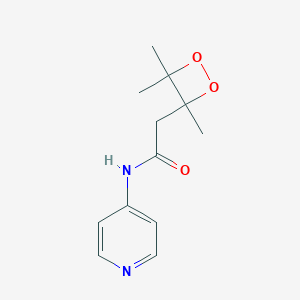
![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)
![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)